N-(4-methylbenzoyl)-beta-alanine
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Overview
Description
N-(4-methylbenzoyl)-beta-alanine is an organic compound characterized by the presence of a benzoyl group attached to the beta position of alanine, with a methyl group on the benzene ring
Mechanism of Action
Target of Action
The primary target of N-(4-methylbenzoyl)-beta-alanine is the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH], which is found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
This compound interacts with its target enzyme by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein] . This is an essential step in the fatty acid elongation cycle of the FAS-II pathway .
Biochemical Pathways
The interaction of this compound with its target enzyme affects the fatty acid elongation cycle of the FAS-II pathway
Result of Action
Its interaction with the enzyme enoyl-[acyl-carrier-protein] reductase [nadh] suggests that it may have an impact on the fatty acid elongation cycle of the fas-ii pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzoyl)-beta-alanine typically involves the acylation of beta-alanine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzoyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: N-(4-methylbenzyl)-beta-alanine.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methylbenzoyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials, such as biodegradable films and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzoyl)-4-benzylpiperidine: Shares the benzoyl group but has a different core structure.
N-(4-methylbenzoyl)thiourea: Contains a thiourea group instead of an alanine moiety.
Uniqueness
N-(4-methylbenzoyl)-beta-alanine is unique due to its specific combination of a benzoyl group with a beta-alanine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCLJIRNXMSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475154 |
Source
|
Record name | N-(4-methylbenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446828-78-0 |
Source
|
Record name | N-(4-methylbenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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